molecular formula C12H11BO2 B1425471 (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid CAS No. 352525-97-4

(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid

Cat. No. B1425471
CAS RN: 352525-97-4
M. Wt: 198.03 g/mol
InChI Key: KALBJZHUZHGTCI-UHFFFAOYSA-N
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Description

Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .


Molecular Structure Analysis

Boronic acids exhibit molecular recognition with diols, which is crucial for their biochemical applications . The most common use of boronic acid motifs in molecular recognition is the sensing of mono- and polysaccharides . The relative weakness of this through-space interaction originates from the long distance between the boron group and the aryl ring, causing the overlap and interaction between the empty boron 2pz acceptor orbital and the π-electron system on the aromatic ring to be weak .


Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron . The estimated recovery values of the boronic acids were ranged from 97.1 to 105.7%, and precision, expressed as relative standard deviation, was below 2.0% and the linearity R2 was 0.98 based on UV response .


Physical And Chemical Properties Analysis

Boronic acids have a rich, fascinating, and complex structural chemistry, especially related to clusters, cages, complexes, and anions associated with B–O and B–N containing systems . The solubility of boronic acids has been studied, and it was found that phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon .

Scientific Research Applications

Organic Synthesis

(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid, like other boronic acids, is likely used in organic synthesis due to its ability to form stable covalent bonds with other organic molecules. This property makes it valuable for creating complex organic compounds, potentially serving as an intermediate in the synthesis of pharmaceuticals or other organic materials .

Sensing Applications

Boronic acids are known for their ability to interact with cis-diols, which are present in sugars. This interaction can be utilized for sensing applications, particularly in detecting glucose levels in diabetic care. The compound could be part of sensors that help monitor blood sugar levels .

Biomedical Applications

The ability of boronic acids to bind with various biological molecules also extends their use into the biomedical field. They can be used as probes or sensors in chemical biology, possibly aiding in the detection of biomarkers for certain diseases .

Drug Development

Boronic acids have been explored for their potential use in drug development. They can act as inhibitors or modulators of biological processes, which could make (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid a candidate for drug discovery and development projects .

Carbohydrate Sensing

Given the compound’s likely affinity for carbohydrates due to its boronic acid group, it may be used in the development of selective sensors for carbohydrates. This could have implications for biomedical research and diagnostics .

Electrochemical Biosensors

The compound might also be incorporated into electrochemical biosensors. Boronic acids can enhance the sensitivity of these devices when combined with nanomaterials like gold nanoparticles or graphene oxide, which could lead to advancements in label-free sensing technologies .

Safety and Hazards

Boronic acids should be handled with care. Avoid inhalation of dust, avoid contact with skin and eyes, and ensure adequate ventilation . They should not be discharged onto the ground or into watercourses .

Future Directions

Boronic acids show a strong potential for improving immunoassay performance but are not yet widely used, possibly because of the difficulties encountered in its implementation . The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .

Mechanism of Action

Target of Action

They are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .

Mode of Action

The mode of action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is likely related to its boronic acid component. Boronic acids are known to act as nucleophiles in various reactions . In the context of the Suzuki–Miyaura reaction, boronic acids participate in a transmetalation process, where they are transferred from boron to palladium .

Biochemical Pathways

For instance, they are involved in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

Boronic acids, in general, are known for their stability and environmental benignity, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Boronic acids are known to participate in various chemical reactions, which could potentially lead to various molecular and cellular effects .

Action Environment

The action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name

[(E)-2-naphthalen-1-ylethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9,14-15H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALBJZHUZHGTCI-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=CC2=CC=CC=C21)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=CC2=CC=CC=C21)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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